4,5,7-trimethylquinolin-2(1H)-one
CAS No.: 54598-15-1
Cat. No.: VC7514760
Molecular Formula: C12H13NO
Molecular Weight: 187.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54598-15-1 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.242 |
| IUPAC Name | 4,5,7-trimethyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14) |
| Standard InChI Key | QUNDOKQKPLVQFD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=CC(=O)NC2=C1)C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 4,5,7-trimethyl-1H-quinolin-2-one under IUPAC rules . Its registry number in the PubChem database is CID 943949, and it is alternatively identified by synonyms such as:
Notably, a structurally distinct isomer, 2,5,7-trimethyl-1H-quinolin-4-one (CAS 65674-07-9), shares the same molecular formula but differs in methyl group positioning . This review focuses exclusively on the 4,5,7-trimethyl variant.
Molecular Structure and Stereochemistry
The compound features a quinolin-2-one backbone with methyl substituents at positions 4, 5, and 7 (Figure 1). The planar aromatic system and ketone group at position 2 contribute to its polarity and hydrogen-bonding capacity. Computational studies predict a Z-configuration for the C=N bond in its derivatives, stabilized by intramolecular hydrogen bonding .
Synthesis and Production
Isolation and Purification
High-performance liquid chromatography (HPLC) and recrystallization from polar solvents like methanol are standard purification techniques for quinolinone derivatives .
Physical and Chemical Properties
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.24 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.14–1.16 g/cm³ (predicted) | * |
| pKa | ~4.6–4.7 (predicted) | * |
*Data from structurally similar isomers .
Solubility and Stability
The compound is expected to exhibit limited water solubility due to its hydrophobic methyl groups but may dissolve in organic solvents like dimethyl sulfoxide (DMSO) or chloroform. Stability under ambient conditions remains uncharacterized.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-):
13C NMR:
Mass Spectrometry
HPLC-HRMS analysis of analogous compounds reveals a parent ion peak at m/z 441.1590 ([M+H]) , though the exact signature for 4,5,7-trimethylquinolin-2(1H)-one requires experimental validation.
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with pharmacophores investigated for anticoagulant and antimicrobial activity. Suppliers like Nanjing Norris-Pharm Technology Co., Ltd and Merck KGaA list it as a research chemical , suggesting utility in drug discovery.
Material Science
Quinolinone derivatives are explored as ligands in coordination chemistry and fluorescent probes, though specific applications for this variant remain unexplored.
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